molecular formula C7H10ClN3O B13249092 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride

Cat. No.: B13249092
M. Wt: 187.63 g/mol
InChI Key: WXYFSXOFHNUEJK-UHFFFAOYSA-N
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Description

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various hydrogenated pyridazinone derivatives .

Scientific Research Applications

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
  • 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives
  • 3-氧代-2H,3H,5H,6H,7H,8H-吡啶并[4,3-C]哒嗪-6-羧酸苄酯

Uniqueness

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H

InChI Key

WXYFSXOFHNUEJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNC(=O)C=C2NC1.Cl

Origin of Product

United States

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